Bienvenue dans la boutique en ligne BenchChem!

Rifamycin B

Antimicrobial Susceptibility MIC Comparison Rifamycin SV

Rifamycin B is the primary natural fermentation product of Amycolatopsis mediterranei and the indispensable industrial precursor for all clinically used rifamycins (rifampicin, rifabutin, rifapentine). Its unique 4-O-(carboxymethyl) group confers chemical stability and serves as a modifiable handle for semi-synthesis and mutasynthesis. Unlike downstream derivatives, Rifamycin B enables novel analog generation via precursor-directed biosynthesis. It also serves as an EP Reference Standard for impurity profiling and as a permeability control compound in bacterial cell envelope studies. Procure this foundational substrate for scalable rifamycin research and manufacturing.

Molecular Formula C39H49NO14
Molecular Weight 755.8 g/mol
CAS No. 13929-35-6
Cat. No. B118405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifamycin B
CAS13929-35-6
Synonyms4-O-(Carboxymethyl)rifamycin;  [(1,2-Dihydro-5,6,17,19,21-pentahydroxy-23-_x000B_methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-9-yl)oxy]acetic Acid 21-Acetate; 
Molecular FormulaC39H49NO14
Molecular Weight755.8 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O)C
InChIInChI=1S/C39H49NO14/c1-17-11-10-12-18(2)38(49)40-24-15-26(51-16-27(42)43)28-29(34(24)47)33(46)22(6)36-30(28)37(48)39(8,54-36)52-14-13-25(50-9)19(3)35(53-23(7)41)21(5)32(45)20(4)31(17)44/h10-15,17,19-21,25,31-32,35,44-47H,16H2,1-9H3,(H,40,49)(H,42,43)/b11-10+,14-13+,18-12-/t17-,19+,20+,21+,25-,31-,32+,35+,39-/m0/s1
InChIKeySQTCRTQCPJICLD-KTQDUKAHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rifamycin B (CAS 13929-35-6) Procurement Overview: The Natural Ansamycin Precursor


Rifamycin B (CAS 13929-35-6), also known as 4-O-(Carboxymethyl)rifamycin, is the primary natural fermentation product of *Amycolatopsis mediterranei* and the foundational ansamycin antibiotic from which all clinically relevant rifamycins (e.g., rifampicin, rifabutin, rifapentine) are derived via semi-synthesis [1]. As a polyketide antibiotic, it is characterized by a naphthohydroquinone chromophore spanned by an aliphatic ansa chain and features a unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), in its biosynthesis [2]. While it demonstrates poor inherent antimicrobial activity primarily due to limited bacterial cell envelope penetration, its stable crystalline form, scalability of fermentation production, and versatile C-4 carboxyl group make it the indispensable industrial starting material for generating the broad rifamycin pharmacopeia [3].

Why Rifamycin B Cannot Be Replaced by In-Class Analogs in Procurement


Substituting Rifamycin B with its more potent semi-synthetic derivatives or other natural congeners in a research or industrial workflow is fundamentally flawed due to its unique dual role as a (1) chemically defined biosynthetic precursor with a specific, modifiable handle and (2) a comparatively weak antimicrobial agent used as a baseline in mechanistic studies. Rifamycin B is the only member of the class that is both (a) produced at scale via direct fermentation and (b) possesses the 4-O-(carboxymethyl) group, which is essential for its chemical stability during storage and purification but is cleaved to yield the active pharmacophore of its derivatives [1]. In contrast, derivatives like Rifamycin SV have increased potency but lack the critical carboxylic acid moiety for certain synthetic transformations, while potent agents like rifampicin are far downstream synthetic products that cannot serve as a platform for generating novel analogs [2]. Furthermore, using a more active derivative in a model system intended to study basal target engagement or permeability barriers would yield data that is not comparable to the historical body of literature built on the natural product [3].

Quantitative Differentiation of Rifamycin B: Antimicrobial Potency, Biosynthetic Uniqueness, and Synthetic Efficiency


Evidence 1: Comparative In Vitro Antibacterial Potency Against Gram-Positive Pathogens

In a direct comparative study, Rifamycin B exhibited significantly lower antimicrobial activity against Gram-positive microorganisms compared to its first-generation semi-synthetic derivative, Rifamycin SV. [1]

Antimicrobial Susceptibility MIC Comparison Rifamycin SV Staphylococcus

Evidence 2: Biosynthetic Uniqueness as the Exclusive AHBA-Containing Precursor

The biosynthesis of Rifamycin B is uniquely initiated by the condensation of a rare starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is not present in any of its clinically used semi-synthetic derivatives (e.g., rifampicin, rifabutin) nor in other ansamycin subclasses. [1]

Biosynthesis AHBA Starter Unit Amycolatopsis mediterranei Polyketide Synthase

Evidence 3: Differential Chemical Reactivity for Industrial Semi-Synthesis

Rifamycin B is the industrial precursor of choice because it can be efficiently and selectively converted to the key intermediate Rifamycin S under mild conditions. This process, which involves the oxidative cleavage of its unique glycolic acid moiety, does not apply to other naturally occurring rifamycins like Rifamycin SV. [1]

Semi-synthesis Oxidation Yield Manganese Dioxide Rifamycin S

Evidence 4: Comparative Target Engagement in Cell-Free vs. Whole-Cell Assays

Rifamycin B's poor whole-cell activity is directly attributed to its inability to penetrate the bacterial cell envelope, a limitation that is not observed with its semi-synthetic derivative rifampicin. In cell-free systems where the permeability barrier is absent, the intrinsic target engagement is measurable. [1][2]

RNA Polymerase Inhibition Cell Permeability Mechanism of Action Rifampicin

Optimal Research and Industrial Use Cases for Rifamycin B (CAS 13929-35-6)


Scenario 1: Precursor for Novel Rifamycin Analog Synthesis via Mutasynthesis

Procure Rifamycin B as the foundational substrate for generating novel rifamycin analogs through mutasynthesis or precursor-directed biosynthesis. The unique AHBA starter unit, which is exclusive to natural Rifamycin B, can be replaced or modified in mutant strains of *Amycolatopsis mediterranei* to yield derivatives with altered polyketide backbones, a strategy that is inapplicable to semi-synthetic compounds like rifampicin. [1]

Scenario 2: Large-Scale Industrial Feedstock for Rifamycin S and SV Production

Use Rifamycin B as the industrial-scale feedstock for the chemical or enzymatic synthesis of Rifamycin S and Rifamycin SV. With documented oxidation/hydrolysis yields of 88-94% using MnO2, this route offers a high-efficiency, well-characterized path to key intermediates, which are then further derivatized into clinically used antibiotics like rifampicin and rifabutin. [2]

Scenario 3: Mechanistic Studies on Antibiotic Permeability and Efflux

Employ Rifamycin B as a control compound in bacterial cell envelope permeability studies. Its well-documented poor penetration through the bacterial cell wall—a feature that contrasts sharply with rifampicin's >90% inhibition of RNA synthesis in whole cells—makes it an ideal tool for calibrating assays designed to measure intracellular drug accumulation or the activity of efflux pumps in both wild-type and resistant strains. [3]

Scenario 4: Reference Standard for Pharmaceutical Quality Control

Utilize Rifamycin B as a European Pharmacopoeia (EP) Reference Standard for the identification and quantification of rifamycin impurities in pharmaceutical formulations. It is specifically prescribed for use in laboratory tests to ensure the purity and quality of rifamycin-derived active pharmaceutical ingredients (APIs), a role that synthetic derivatives cannot fulfill.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rifamycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.